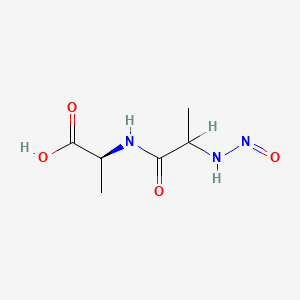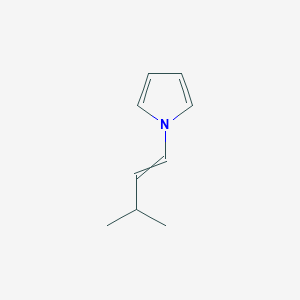![molecular formula C19H18N2O2 B14426523 1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one CAS No. 80199-83-3](/img/structure/B14426523.png)
1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a benzyloxy group attached to a phenyl ring, which is further connected to a pyrazole ring through a propanone linker. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide under basic conditions to form the benzyloxyphenyl intermediate.
Coupling with Pyrazole: The benzyloxyphenyl intermediate is then coupled with a pyrazole derivative using a suitable coupling agent such as palladium-catalyzed Suzuki-Miyaura coupling.
Formation of the Propanone Linker:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Benzylic alcohols or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-3-(1H-pyrazol-1-yl)propan-1-one: This compound has a methoxy group instead of a benzyloxy group, which may affect its reactivity and biological activity.
1-(4-Chlorophenyl)-3-(1H-pyrazol-1-yl)propan-1-one:
Uniqueness: The presence of the benzyloxy group in this compound imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
80199-83-3 |
|---|---|
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-(4-phenylmethoxyphenyl)-3-pyrazol-1-ylpropan-1-one |
InChI |
InChI=1S/C19H18N2O2/c22-19(11-14-21-13-4-12-20-21)17-7-9-18(10-8-17)23-15-16-5-2-1-3-6-16/h1-10,12-13H,11,14-15H2 |
InChI Key |
DZRSBVOAFKOCPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)CCN3C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


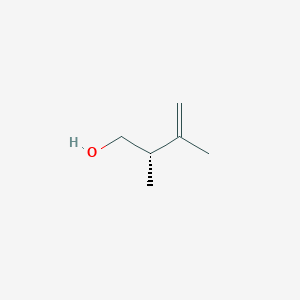


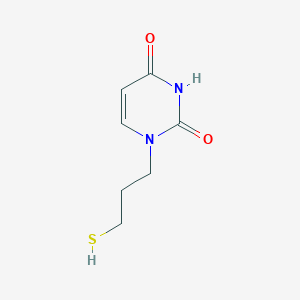
![3-[(2-Phenylethyl)amino]alanine](/img/structure/B14426472.png)
![6-Methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one](/img/structure/B14426478.png)
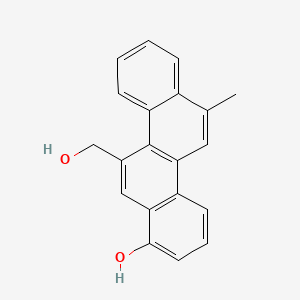
![Butyl (2E)-{[bis(4-methoxyphenyl)methyl]imino}acetate](/img/structure/B14426494.png)
![1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14426504.png)
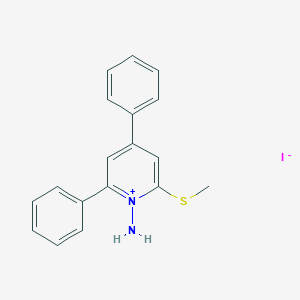
![4-Chloro-6-[2-(5-methyl-1,2-oxazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14426510.png)

